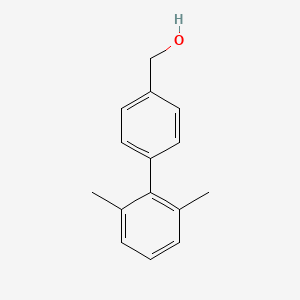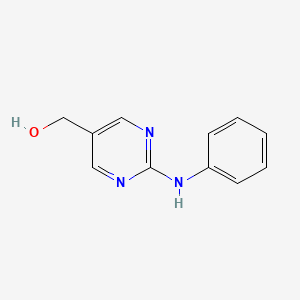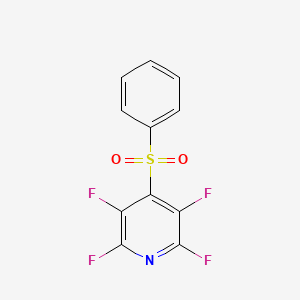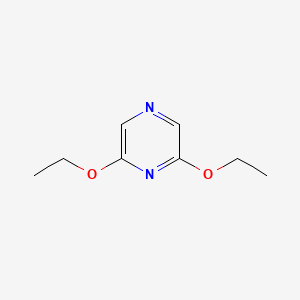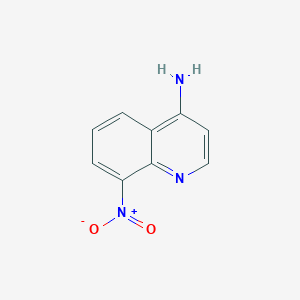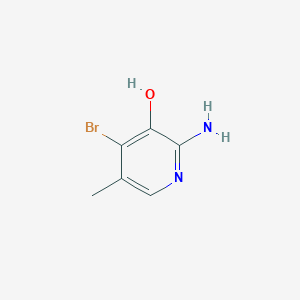
2-Amino-4-bromo-3-hydroxy-5-picoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-bromo-3-hydroxy-5-picoline is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This method provides moderate to good yields and is efficient for producing various pyridine derivatives.
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-3-hydroxy-5-picoline often involves large-scale bromination and subsequent functional group transformations. The use of palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Amino-4-bromo-3-hydroxy-5-picoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, alcohols, and various amide derivatives .
科学研究应用
2-Amino-4-bromo-3-hydroxy-5-picoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Amino-4-bromo-3-hydroxy-5-picoline involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-6-bromopyridine
Uniqueness
2-Amino-4-bromo-3-hydroxy-5-picoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
属性
CAS 编号 |
1003710-58-4 |
|---|---|
分子式 |
C6H7BrN2O |
分子量 |
203.04 g/mol |
IUPAC 名称 |
2-amino-4-bromo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
InChI 键 |
PIBDSARCRYMJRB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1Br)O)N |
规范 SMILES |
CC1=CN=C(C(=C1Br)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)

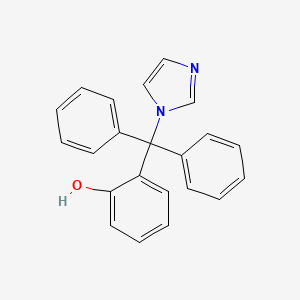

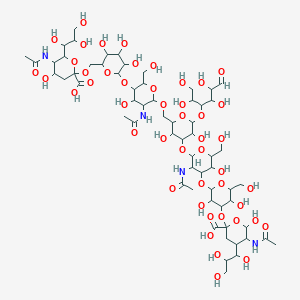
![2'-O-{2-[(Dimethylamino)oxy]ethyl}-5-methyluridine](/img/structure/B1629112.png)


